endo-8-Azabicyclo[3.2.1]octan-2-ol
Overview
Description
endo-8-Azabicyclo[3.2.1]octan-2-ol: is a bicyclic organic compound that belongs to the family of tropane alkaloids. It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. This compound is of significant interest due to its biological activity and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Endo-8-Azabicyclo[3.2.1]octan-2-ol is a complex organic compound that is part of the family of tropane alkaloids The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The exact mode of action of Endo-8-Azabicyclo[32It is known that tropane alkaloids, which this compound is a part of, display a wide array of interesting biological activities . The compound likely interacts with its targets, leading to changes at the molecular level. More detailed information would require further scientific investigation.
Biochemical Pathways
Tropane alkaloids are known for their diverse biological activities, suggesting that they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of Endo-8-Azabicyclo[32As a member of the tropane alkaloids family, it is likely to have diverse biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enantioselective Construction: The preparation of the 8-azabicyclo[3.2.1]octane scaffold can be achieved through enantioselective construction.
Desymmetrization Process: Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control.
Industrial Production Methods:
Hydrogenation: One industrial method involves the hydrogenation of isopropyl nor-tropinone using active nickel as a catalyst.
Addition and Condensation Reactions: The compound can also be synthesized through the addition and condensation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by decarboxylation.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts like active nickel.
Substitution: Substitution reactions can occur at various positions on the bicyclic framework, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Tempo oxoammonium tetrafluoroborate for oxidation reactions.
Catalysts: Active nickel for hydrogenation reactions.
Major Products:
Scientific Research Applications
Chemistry:
- The compound serves as a key intermediate in the synthesis of tropane alkaloids, which are known for their wide array of biological activities .
Biology and Medicine:
- It is used in the development of pharmaceuticals due to its biological activity and its role as a precursor in the synthesis of various drugs .
Industry:
Comparison with Similar Compounds
Properties
IUPAC Name |
(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC[C@H]1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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